(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
CAS No.: 1217603-70-7
Cat. No.: VC0026195
Molecular Formula: C16H17N3O
Molecular Weight: 274.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217603-70-7 |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 274.375 |
| IUPAC Name | 1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
| Standard InChI | InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
| Standard InChI Key | SPJNLNFZPWFKNL-NUZBOFKISA-N |
| SMILES | CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a chiral compound characterized by its R-configuration and deuterium labeling pattern. The compound features a phenyl group, an azido group, and a deuterated methylphenoxy moiety arranged in a specific stereochemical configuration.
Basic Identification Parameters
The compound can be identified through several standardized parameters, compiled in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1217603-70-7 |
| Molecular Formula | C₁₆H₁₀D₇N₃O |
| Molecular Weight | 274.37 g/mol |
| IUPAC Name | 1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
| Standard InChI | InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
| Standard InChIKey | SPJNLNFZPWFKNL-NUZBOFKISA-N |
| Common Synonyms | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene-d7 |
| PubChem Compound ID | 46780543 |
Table 1: Chemical identification parameters for (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
Structural Features
The molecule contains several key structural features that contribute to its utility in research:
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A chiral center with R-configuration at the carbon connecting the phenyl group and the propane chain
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An azido (-N₃) terminal group that enables click chemistry applications
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A deuterated 2-methylphenoxy group where hydrogen atoms are replaced with deuterium (a heavy isotope of hydrogen)
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A phenyl ring that provides additional reaction possibilities
The deuterium labeling pattern specifically includes seven deuterium atoms: three in the methyl group (forming -CD₃) and four in the phenyl ring of the methylphenoxy moiety .
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is essential for its proper handling and application in research settings.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Description |
|---|---|
| Appearance | Light-yellow solid |
| Solubility | Soluble in dichloromethane and ethyl acetate |
| Storage Conditions | 2-8°C (refrigerated) |
| Stability | Stable under standard laboratory conditions |
Table 2: Physical properties of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
Chemical Reactivity
The chemical reactivity of this compound is primarily defined by its functional groups:
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Azido Group Reactivity: The terminal azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This property makes it valuable for bioconjugation applications .
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Deuterium Labeling: The seven deuterium atoms in the molecule provide an isotopic marker that can be detected using techniques like mass spectrometry or NMR spectroscopy, enabling researchers to track the compound through metabolic pathways or chemical transformations .
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Chiral Center: The R-configuration at the stereogenic carbon influences the compound's interaction with other chiral molecules, which is particularly important in biological systems where stereochemistry plays a crucial role.
Applications in Research and Development
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane finds multiple applications in scientific research, particularly in areas requiring isotopic labeling and specific chemical transformations.
Isotopic Labeling Studies
The deuterated portion of the molecule serves as an important tool for researchers:
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Metabolic Tracking: The deuterium labeling allows scientists to follow the compound's metabolic fate in biological systems with high precision .
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Reaction Mechanism Elucidation: In organic synthesis, the deuterium label helps researchers understand reaction mechanisms by tracking the movement of specific atoms during transformations .
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Pharmacokinetic Studies: The compound can be used to study drug absorption, distribution, metabolism, and excretion pathways when used as a building block for pharmaceutically active compounds .
Click Chemistry Applications
The azido functional group makes this compound particularly valuable for click chemistry applications:
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Bioconjugation: The compound can be used to attach biological molecules to surfaces or other biomolecules through triazole formation .
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Drug Discovery: Its ability to participate in click chemistry enables the rapid synthesis of compound libraries for drug screening and optimization .
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Materials Science: The compound may be utilized in developing novel materials through precise molecular connections facilitated by click chemistry reactions .
Pharmaceutical Relevance
According to one source, (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane serves as an intermediate in the synthesis of labeled desmethyl atomoxetine, a compound related to the ADHD medication atomoxetine . This application highlights its importance in the development of pharmaceutical standards and metabolite identification.
Analytical Characterization
The structural characterization and purity assessment of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane typically involve several analytical techniques.
Spectroscopic Analysis
Various spectroscopic methods can be employed to confirm the structure and purity of this compound:
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Nuclear Magnetic Resonance (NMR): Particularly valuable for confirming the deuterium incorporation and stereochemical configuration. The deuterated portions of the molecule would show characteristic patterns in 2H-NMR analyses.
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Mass Spectrometry: Useful for confirming the molecular weight and fragmentation pattern. The molecular ion peak would appear at m/z 274.37, with characteristic fragmentation patterns for the azido group and deuterated portions.
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Infrared Spectroscopy: The azido group typically shows a characteristic absorption band around 2100 cm⁻¹, which is useful for structural confirmation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of the compound and to separate it from synthesis byproducts or related impurities .
| Supplier | Catalog Number | Typical Purity | Package Size |
|---|---|---|---|
| MolCore | MCU73070 | NLT 97% | Various |
| GlpBio | GF50051 | Not specified | Various, including 10mM solution |
| Novachemistry | NVC173136 | >95% | Various |
| Vulcan Chem | VC0026195 | Not specified | Research quantities |
| MySkin Recipes | 91380 | ≥98 atom % D | 0.050g |
Table 3: Commercial availability of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
Research Applications and Future Prospects
The specialized nature of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane positions it uniquely in several evolving research areas.
Current Research Applications
Current applications include:
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Drug Metabolism Studies: As an intermediate of labeled desmethyl atomoxetine, it's valuable for studying drug metabolism pathways .
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Pharmaceutical Development: Its use in creating isotopically labeled reference standards for pharmaceutical analysis and quality control .
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Organic Synthesis Methodology: As a model substrate for developing new chemical methodologies involving azides or deuterated compounds .
Future Research Directions
Potential future applications may include:
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Personalized Medicine: Isotopic labeling could help track how individuals metabolize certain drugs differently, contributing to the development of personalized medication regimens.
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Advanced Imaging Techniques: Deuterated compounds can potentially serve as tracers in advanced medical imaging techniques.
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Materials Science: The click chemistry capabilities of the azido group could find applications in the development of new materials with precisely controlled structures.
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